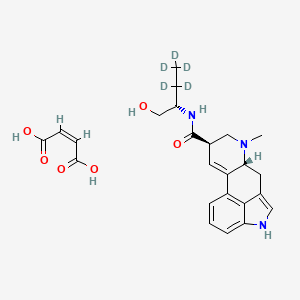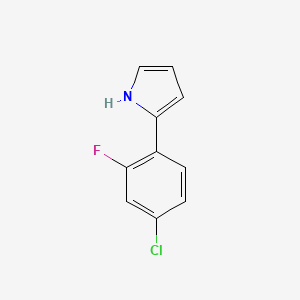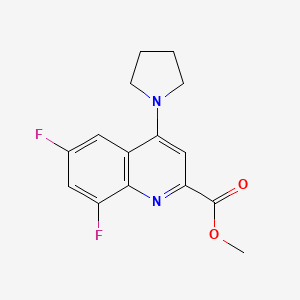
1-Cyclobutoxy-4-ethynyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutoxy-4-ethynyl-2-methylbenzene is an organic compound with the molecular formula C13H14O It is a derivative of benzene, featuring a cyclobutoxy group, an ethynyl group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutoxy-4-ethynyl-2-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclobutoxy-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove or modify existing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
1-Cyclobutoxy-4-ethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Cyclobutoxy-4-ethynyl-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-4-methylbenzene: Similar structure but lacks the cyclobutoxy group.
1-Cyclobutoxy-4-methylbenzene: Similar structure but lacks the ethynyl group.
1-Cyclobutoxy-4-ethynylbenzene: Similar structure but lacks the methyl group.
Uniqueness
1-Cyclobutoxy-4-ethynyl-2-methylbenzene is unique due to the presence of all three functional groups (cyclobutoxy, ethynyl, and methyl) on the benzene ring. This combination of groups can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C13H14O |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-cyclobutyloxy-4-ethynyl-2-methylbenzene |
InChI |
InChI=1S/C13H14O/c1-3-11-7-8-13(10(2)9-11)14-12-5-4-6-12/h1,7-9,12H,4-6H2,2H3 |
Clé InChI |
ZWYOQSGFDSTBSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C#C)OC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


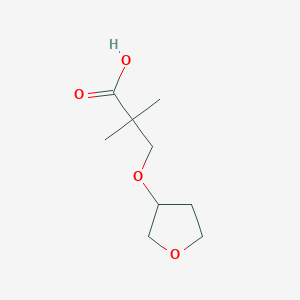
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoroethoxy)-benzonitrile](/img/structure/B13721201.png)
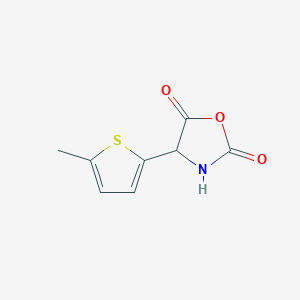
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)

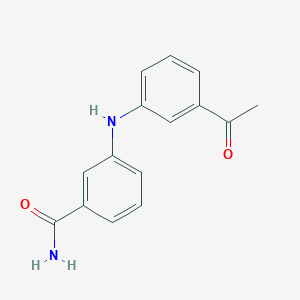

![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
